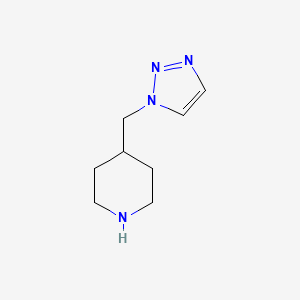

4-(1H-1,2,3-triazol-1-ylmethyl)piperidine

Description

Properties

IUPAC Name |

4-(triazol-1-ylmethyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4/c1-3-9-4-2-8(1)7-12-6-5-10-11-12/h5-6,8-9H,1-4,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRPFSJQQONMYDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CN2C=CN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Reaction Pathways for 4 1h 1,2,3 Triazol 1 Ylmethyl Piperidine and Analogous Structures

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Pivotal Synthetic Strategy

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a class of reactions known for their reliability, high yields, and stereospecificity. organic-chemistry.org This reaction is particularly vital for synthesizing 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides, offering a significant advantage over uncatalyzed thermal reactions which typically yield a mixture of regioisomers at elevated temperatures. organic-chemistry.orgnih.gov The CuAAC process is noted for its tolerance of a wide array of functional groups and its ability to proceed under mild, often aqueous, conditions. organic-chemistry.orginterchim.fr

Mechanistic Investigations of CuAAC for 1,4-Disubstituted 1,2,3-Triazole Formation

The mechanism of the CuAAC reaction has been a subject of extensive investigation, revealing a multi-step pathway that differs significantly from the concerted mechanism of the thermal Huisgen cycloaddition. nih.gov The process is initiated by the interaction of a copper(I) catalyst with the terminal alkyne to form a copper-acetylide intermediate. youtube.commdpi.com This step is believed to increase the acidity of the terminal alkyne proton, facilitating the formation of the key intermediate. youtube.com

Subsequent coordination of the azide (B81097) to the copper-acetylide complex leads to the formation of a six-membered copper(III)-metallacycle. mdpi.com This intermediate then undergoes reductive elimination to form the stable five-membered triazole ring and regenerate the active Cu(I) catalyst, which can then participate in another catalytic cycle. The precise nature of the catalytically active species has been debated, with evidence suggesting the involvement of polynuclear copper complexes. Studies using electrospray ionization mass spectrometry (ESI-MS) have detected both di-copper and tri-copper acetylide intermediates. tdl.org While the di-copper pathway is considered energetically favorable under stoichiometric conditions, tri-copper intermediates appear more stable under catalytic conditions, suggesting that both pathways may be operative. tdl.org Density functional theory (DFT) calculations support the high reactivity and regioselectivity of the catalyzed reaction, with the calculated energy barrier for forming the 1,4-regioisomer being significantly lower (e.g., 4.33 kcal/mol) than that for the 1,5-regioisomer (e.g., 29.35 kcal/mol), explaining the observed selectivity. nsf.gov

Optimization of Catalytic Systems and Reaction Parameters (e.g., Solvent Effects, Catalyst Loading)

The efficiency of the CuAAC reaction is highly dependent on the optimization of various parameters, including the choice of catalyst, solvent, and reaction conditions. The active catalyst is copper(I), which can be introduced directly or generated in situ from a copper(II) source, such as copper(II) sulfate (B86663) (CuSO₄·5H₂O), using a reducing agent like sodium ascorbate. nsf.govrsc.org

Catalytic Systems: A variety of copper sources and ligands have been explored to enhance catalytic activity and stability. Heterogeneous catalysts, such as copper-on-charcoal (Cu/C), have demonstrated excellent shelf life and are effective in continuous flow systems, allowing for quantitative product formation at elevated temperatures (e.g., 110 °C). rsc.org Homogeneous catalysts, including various copper complexes, have also been widely used. nsf.gov The use of specific ligands, such as tris(triazolylmethyl)amine, can stabilize the copper(I) oxidation state and prevent catalyst disproportionation. tdl.org

Reaction Parameters: The choice of solvent can significantly impact reaction outcomes. Dichloromethane (DCM) is often used for its ability to dissolve a wide range of triazoles, while solvents like dimethyl sulfoxide (B87167) (DMSO) are employed for less soluble reactants. rsc.org Aqueous systems are also highly effective and align with the principles of green chemistry. rsc.orgacs.org Catalyst loading is another critical factor; studies show that even low loadings (e.g., 1 mol%) can achieve high conversions, particularly when combined with techniques like ultrasound irradiation, which can reduce reaction times to as little as 30 minutes. acs.org Visible-light-promoted CuAAC has also emerged as a sustainable method, using organic dyes to facilitate the reduction of Cu(II) to Cu(I) in water without the need for other additives. rsc.org

Below is a table summarizing optimization studies for the CuAAC reaction based on published findings.

| Parameter | Variation | Observation | Reference(s) |

| Catalyst | Copper-on-charcoal (Cu/C) | Quantitative yield in flow synthesis at 110°C. | rsc.org |

| Cu(I) complex with PPh₃/L₁ ligands | High conversion (up to 99%) in water under ultrasound. | acs.org | |

| CuSO₄/Sodium Ascorbate | Effective in situ generation of Cu(I) for high yields at room temperature. | nsf.gov | |

| Solvent | Dichloromethane (DCM) | Good solubility for a wide range of triazoles in flow chemistry. | rsc.org |

| Water | Enables green synthesis, often with high efficiency and easy workup. | rsc.orgacs.org | |

| Dimethyl Sulfoxide (DMSO) | Used for reactants with poor solubility in other common solvents. | rsc.org | |

| Catalyst Loading | 1 mol % | Sufficient for high conversion under ultrasonic conditions. | acs.org |

| Low loading (e.g., 0.5 mol% CuSO₄) | Effective in visible-light promoted reactions. | rsc.org | |

| Energy Source | Ultrasound Irradiation (20 kHz, 300 W) | Reduces reaction time to 30 minutes with high conversion. | acs.org |

| Visible Light with Organic Dye | Promotes Cu(II) reduction, enabling catalyst recycling in water. | rsc.org | |

| Microwave Irradiation | Can reduce reaction times for one-pot, multi-step syntheses. | nih.gov |

This table is generated based on data from the referenced literature and is for illustrative purposes.

Synthesis of Key Piperidine-Derived Alkyne and Azide Precursors

The construction of 4-(1H-1,2,3-triazol-1-ylmethyl)piperidine via CuAAC requires two key precursors: an azide and an alkyne, one of which must bear the piperidine (B6355638) moiety.

Synthesis of Piperidine-Derived Azides: A common route to synthesize a piperidine-derived azide, such as 4-(azidomethyl)piperidine, involves a nucleophilic substitution (SN2) reaction. This typically starts with a corresponding piperidine derivative bearing a good leaving group, for example, 4-(halomethyl)piperidine or a tosylated version of 4-(hydroxymethyl)piperidine. Reaction with an azide source like sodium azide (NaN₃) in a suitable polar aprotic solvent such as DMF or DMSO yields the desired azide precursor. nih.govnih.gov

Synthesis of Piperidine-Derived Alkynes: The synthesis of a terminal alkyne attached to a piperidine ring, such as 4-ethynylpiperidine, can be achieved through several established methods. One powerful technique is the Sonogashira cross-coupling reaction. nih.gov This involves coupling a piperidine derivative, such as 4-iodopiperidine, with a protected alkyne like ethynyltrimethylsilane (TMS-acetylene). The subsequent removal of the trimethylsilyl (B98337) (TMS) protecting group, often using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), liberates the terminal alkyne, making it ready for the cycloaddition step. nih.gov

Regiochemical Control in 1,2,3-Triazole Ring Formation

One of the most significant advantages of the copper-catalyzed cycloaddition is its exceptional regioselectivity. The reaction between a terminal alkyne and an azide exclusively produces the 1,4-disubstituted 1,2,3-triazole isomer. nih.govrsc.org This high degree of control is a direct consequence of the copper-mediated reaction mechanism, which proceeds through intermediates that overwhelmingly favor the formation of the 1,4-isomer. youtube.comnsf.gov

Exploration of Alternative Synthetic Routes for Triazole-Piperidine Linkages

While CuAAC is the preeminent method for forming the triazole ring itself, other synthetic strategies are crucial for elaborating the side chains on the piperidine or triazole moieties, thereby creating diverse analogs.

Amide Coupling and Esterification Reactions for Side Chain Elaboration

Amide coupling and esterification are fundamental reactions in organic synthesis that can be employed to modify the core this compound structure. These reactions are particularly useful for attaching various functional groups to the piperidine nitrogen or to other positions on the heterocyclic scaffold, assuming appropriate functional handles are present.

For instance, if the piperidine nitrogen is unprotected (a secondary amine), it can readily undergo acylation with a carboxylic acid to form an amide bond. This reaction is typically facilitated by a peptide coupling reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). nih.govlookchem.com Similarly, reaction with an acyl chloride or anhydride (B1165640) can also yield the corresponding N-acylpiperidine derivative. This strategy allows for the introduction of a wide array of substituents, effectively creating a library of analogous structures with varied properties.

Esterification can be used in a similar fashion. If the piperidine or a substituent on the triazole ring contains a hydroxyl group, it can be esterified with a carboxylic acid under standard conditions (e.g., using a carbodiimide (B86325) coupling agent or via Fischer esterification). Conversely, a carboxylic acid function on the scaffold can be converted into an ester by reaction with an alcohol. These classical transformations provide reliable pathways for side chain elaboration, complementing the CuAAC reaction to enable the synthesis of a broad spectrum of triazole-piperidine compounds. researchgate.net

Nucleophilic Substitution Reactions on Piperidine Nitrogen or Triazole Rings

Nucleophilic substitution is a cornerstone in the synthesis and functionalization of piperidine-triazole scaffolds. These reactions primarily involve the piperidine nitrogen acting as a nucleophile or, less commonly, substitutions on the triazole ring itself.

The nitrogen atom of the piperidine ring is inherently nucleophilic and readily participates in substitution reactions. This reactivity is frequently exploited to attach the piperidine-triazole moiety to various molecular frameworks. A notable application is the synthesis of fluoroquinolone antibacterial agents. In this process, 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine building blocks are introduced at the C7 position of a quinolone core, specifically 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid. This reaction is a nucleophilic aromatic substitution where the secondary amine of the piperidine ring displaces a chlorine atom on the naphthyridine core, affording the final fluoroquinolone derivatives in yields ranging from 40-83%. nih.gov

Another key strategy involves the direct N-alkylation of the triazole ring with a substituted piperidine. For instance, the synthesis of N(2)-piperidinyltriazoles can be achieved by reacting 1H-1,2,3-triazole derivatives with 4-mesyl-1-boc-piperidine. asianpubs.org In this reaction, the triazole anion, generated under basic conditions with sodium hydride, acts as a nucleophile, attacking the carbon atom bearing the mesyl group (a good leaving group) on the piperidine ring. This method produces significant yields of the desired N(2)-alkylated triazole-piperidine hybrids. asianpubs.org

While the 1,2,3-triazole ring is generally stable and resistant to nucleophilic attack due to its aromaticity and electron-rich nature, the 1,2,4-triazole (B32235) isomer exhibits different reactivity. nih.gov In 1,2,4-triazoles, the two carbon atoms are attached to two electronegative nitrogen atoms, making them π-deficient and thus susceptible to nucleophilic attack under mild conditions. nih.govfrontiersin.org This allows for the introduction of various functional groups onto the triazole core itself, expanding the structural diversity of analogous compounds.

The general mechanism for nucleophilic substitution on activated pyridinium (B92312) ions with piperidine often involves a two-step addition-elimination process. nih.gov Studies on ring-substituted N-methylpyridinium ions reacting with piperidine show that the reaction mechanism can be complex, with the rate-determining step sometimes being the deprotonation of the addition intermediate. nih.gov

Table 1: Nucleophilic Substitution Reactions for Piperidine-Triazole Synthesis

| Nucleophile | Electrophile/Substrate | Reaction Type | Key Reagents/Conditions | Product Class | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-(1H-1,2,3-triazol-1-yl)piperidine derivative | 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | Nucleophilic Aromatic Substitution (SNAr) | Not specified | Fluoroquinolone conjugates | 40-83% | nih.gov |

| 1H-1,2,3-triazole derivative | 4-mesyl-1-boc-piperidine | Nucleophilic Alkylation | Sodium hydride (NaH) | N(2)-piperidinyltriazoles | Significant | asianpubs.org |

| Piperidine | Ring-substituted N-methylpyridinium ions | Nucleophilic Aromatic Substitution (SNAr) | Methanol (solvent) | Substituted Piperidines | Not specified | nih.gov |

Green Chemistry Principles Applied to the Synthesis of this compound Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact, reduce waste, and improve efficiency. unibo.itnih.gov The synthesis of triazole derivatives, including those linked to piperidine, has benefited significantly from these approaches. mdpi.com

Microwave-assisted synthesis has emerged as a powerful green tool, drastically reducing reaction times and often improving yields compared to conventional heating methods. aacmanchar.edu.in For the synthesis of compounds incorporating 1,2,4-triazole and piperidine rings, microwave irradiation has been shown to complete reactions in just 33–90 seconds, with yields as high as 82%. rsc.org This rapid and efficient synthesis highlights the potential of microwave-assisted techniques in producing complex pharmaceutical compounds sustainably. rsc.org Similarly, other studies report the one-pot synthesis of trifluoromethyl-substituted triazoles under microwave irradiation with yields of 85–90%. rsc.org

Ultrasound-assisted synthesis is another non-conventional, environmentally benign method used to accelerate reaction rates and increase yields. aacmanchar.edu.in This technique has been successfully applied to the synthesis of various triazole derivatives, demonstrating its utility as a green synthetic approach. mdpi.comaacmanchar.edu.in

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is a cornerstone for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govmdpi.com Green modifications of this reaction focus on using environmentally friendly solvents and catalysts. An efficient and operationally simple CuAAC reaction for synthesizing functionalized triazoles has been established using copper(II) acetate (B1210297) in the presence of hydrazine (B178648) hydrate (B1144303) as a reductant at room temperature. mdpi.com This method provides excellent yields (84–96%) and often eliminates the need for further chromatographic purification. mdpi.com The use of water or mixtures of ethanol (B145695) and water as a solvent system further enhances the green credentials of this synthetic route. mdpi.com

Catalyst-free approaches are also being explored. One such method involves the [3+2] cycloaddition achieved through the decarboxylation of cinnamic acids and organic azides, completely avoiding the use of a metal catalyst for the synthesis of 1,2,3-triazoles. mdpi.com

Table 2: Application of Green Chemistry Principles in Triazole Synthesis

| Green Method | Reaction Type | Catalyst/Reagents | Conditions | Yield | Key Advantage | Reference |

|---|---|---|---|---|---|---|

| Microwave Irradiation | Cyclization | Not specified | 33-90 seconds | 82% | Drastically reduced reaction time | rsc.org |

| Microwave Irradiation | Condensation | Not specified | Not specified | 85-90% | High yield in one-pot synthesis | rsc.org |

| Ultrasound Irradiation | Cyclization | 2N NaOH | 25-30 minutes, room temp. | Better than conventional | Energy efficiency, faster reaction | aacmanchar.edu.in |

| Click Chemistry (CuAAC) | Cycloaddition | Cu(OAc)2 / Hydrazine hydrate | Room Temperature | 84-96% | High yield, minimal purification | mdpi.com |

| Catalyst-Free | Cycloaddition | Cinnamic acids, organic azides | Not specified | Excellent | Avoids metal catalyst contamination | mdpi.com |

Advanced Computational Chemistry and Molecular Modeling Studies of 4 1h 1,2,3 Triazol 1 Ylmethyl Piperidine Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Properties and Reaction Pathways

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, reactivity, and spectroscopic properties of triazole-based compounds. Although specific DFT studies on the parent 4-(1H-1,2,3-triazol-1-ylmethyl)piperidine are not extensively detailed in the available literature, the principles are widely applied to its derivatives to understand their behavior.

DFT calculations are used to determine key electronic properties by analyzing frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. From these orbital energies, global reactivity descriptors such as electronegativity (χ), global hardness (η), and electrophilicity can be calculated to predict how the molecule will interact in a biological environment. uobaghdad.edu.iq

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution across the molecule. These maps identify electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential), which are prone to nucleophilic attack. This information is vital for understanding non-covalent interactions, such as hydrogen bonding and electrostatic contacts, that govern the binding of these ligands to biological receptors. nih.gov Time-dependent DFT (TD-DFT) calculations can also be employed to predict the UV-Vis absorption spectra of the molecules. nih.gov

Molecular Docking Simulations for Predicting Ligand-Target Recognition and Binding Modes

Molecular docking is a fundamental computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor. For derivatives of the this compound scaffold, docking studies have been crucial in identifying potential biological targets and understanding the structural basis of their activity. researchgate.netnih.gov These simulations place the flexible ligand into the binding site of a rigid or semi-flexible receptor, scoring the different poses based on factors like electrostatic and van der Waals interactions. nih.gov Programs such as AutoDock Vina are commonly used for this purpose, often supported by visualization software like PyRx and BIOVIA Discovery Studio to analyze the results. mdpi.comresearchgate.net

Molecular docking studies have successfully predicted the binding modes of piperidine-triazole derivatives with several key biological receptors.

Dopamine (B1211576) D2 Receptors (DRD2): The piperidine-triazole framework is a recognized scaffold for targeting DRD2, which is implicated in various central nervous system disorders. researchgate.netnih.gov Molecular modeling has been used to predict the binding modes of N-functionalized piperidine (B6355638) derivatives bearing a 1,2,3-triazole ring within the DRD2 active site. researchgate.net Studies on related arylpiperazine compounds show that high-affinity ligands often interact with both the orthosteric binding site (OBS) and an extended binding pocket (EBP) of the receptor. semanticscholar.org

Aromatase (CYP19A1): Aromatase is a key enzyme in estrogen biosynthesis and a major target in breast cancer therapy. Non-steroidal inhibitors like letrozole (B1683767) feature a triazole ring that is critical for activity. Docking studies of 1,2,3-triazole-based sulfonamides have shown that these compounds can fit snugly into the aromatase active site. nih.govscispace.com The triazole moiety plays a pivotal role by coordinating with the central iron atom of the enzyme's heme group. scispace.com

Histone Deacetylase 8 (HDAC8): HDACs are important targets in oncology, and the 1,2,4-triazole (B32235) moiety has been explored as a zinc-binding group (ZBG) in HDAC inhibitors. uobaghdad.edu.iquobaghdad.edu.iqresearchgate.net Docking studies of triazole-based compounds against various HDAC isoforms, including HDAC8, have been performed to analyze their binding affinity and selectivity. uobaghdad.edu.iqnih.gov

Acetylcholinesterase (AChE): As a target for Alzheimer's disease, AChE has been studied with various triazole-containing hybrid molecules. mdpi.comnih.gov Docking simulations reveal that these compounds can interact with key residues in both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. tbzmed.ac.irresearchgate.net

LpxC and NLRP3: Specific molecular docking studies for this compound or its close derivatives against the LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase) and NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome targets are not prominently featured in the reviewed literature.

A key outcome of molecular docking is the detailed map of interactions between the ligand and specific amino acid residues in the receptor's binding pocket. These interactions, which include hydrogen bonds, hydrophobic contacts, and π-π stacking, are essential for stabilizing the ligand-receptor complex.

For triazole-piperidine systems and their analogues, several key interactions have been identified:

With Dopamine D2 Receptors: The (2-methoxyphenyl)piperazine moiety of related ligands has been shown to interact with residues such as Asp114, Cys118, Trp386, and Phe390 in the orthosteric binding site, while other parts of the molecule can form contacts with Leu94, Phe389, Thr412, and Tyr408 in the extended binding pocket. semanticscholar.org

With Aromatase: The most critical interaction is the coordination of one of the triazole's nitrogen atoms with the heme iron atom in the active site. scispace.com Additionally, potent 1,2,3-triazole-based inhibitors have been shown to form hydrogen bonds with the side chains of Met374 and Ser478, which are deemed essential for strong inhibition. nih.gov

With Acetylcholinesterase: Inhibitors often show dual binding, with moieties like N-benzylpiperidine interacting with the catalytic active site and other parts of the molecule binding to the peripheral anionic site. tbzmed.ac.ir

Table 1: Summary of Key Amino Acid Interactions for Triazole-Piperidine Analogs with Biological Receptors

| Receptor Target | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| Dopamine D2 (DRD2) | Asp114, Cys118, Trp386, Phe390, Tyr408, Thr412 | Electrostatic, Aromatic, Hydrogen Bonding | semanticscholar.org |

| Aromatase (CYP19A1) | HEME group, Met374, Ser478 | Coordination with Fe, Hydrogen Bonding | nih.govscispace.com |

| HDAC8 | Zinc (Zn2+) ion, Histidine/Aspartate residues | Coordination (as Zinc-Binding Group) | uobaghdad.edu.iquobaghdad.edu.iq |

| Acetylcholinesterase (AChE) | Residues in Catalytic Active Site (CAS) and Peripheral Anionic Site (PAS) | Dual Binding Site Interactions | tbzmed.ac.ir |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity Profiling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For scaffolds related to this compound, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models. uobaghdad.edu.iq These models can forecast the inhibitory activity of new, unsynthesized compounds, guiding lead optimization efforts.

The process involves aligning a training set of molecules and calculating various molecular descriptors (e.g., steric, electrostatic, hydrophobic). A statistical method, such as Partial Least Squares (PLS), is then used to create a model that links these descriptors to the observed biological activity (e.g., IC₅₀ values). The predictive power of these models is evaluated using statistical metrics like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov For instance, a QSAR model developed for 1,2,4-triazine-3(2H)-one derivatives as tubulin inhibitors achieved a predictive accuracy (R²) of 0.849, using descriptors like absolute electronegativity and water solubility. nih.gov Another study on D2 receptor antagonists yielded a model with a correlation coefficient (r²) of 0.513 using energy-based descriptors from docking. nih.gov The resulting contour maps from CoMFA and CoMSIA highlight regions where modifications to the molecular structure (e.g., adding bulky groups or hydrogen bond donors/acceptors) are likely to enhance or diminish activity. uobaghdad.edu.iq

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior Assessment

While molecular docking provides a static snapshot of ligand binding, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the ligand-receptor complex over time in a simulated physiological environment. nih.gov MD simulations are crucial for validating docking poses and understanding the dynamic behavior that governs binding affinity. semanticscholar.org

In a typical MD simulation protocol, the docked complex is placed in a solvent box (e.g., with an SPC water model), neutralized with ions to mimic physiological strength, and subjected to energy minimization and equilibration steps. nih.gov Production simulations are then run for extended periods (e.g., 100 nanoseconds) using a force field like OPLS or AMBER. nih.govmdpi.com

Key analyses performed on the simulation trajectory include:

Root Mean Square Deviation (RMSD): This metric tracks the deviation of the protein backbone and ligand atoms from their initial positions over time. A stable, flat RMSD plot suggests that the complex has reached equilibrium and the ligand remains securely bound in the active site. uobaghdad.edu.iqmdpi.comnih.gov

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues or ligand atoms, highlighting flexible regions of the protein and the stability of the ligand's fit within the binding pocket. uobaghdad.edu.iq

Binding Free Energy Calculations: Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) are used to post-process the MD trajectory and calculate a more accurate estimation of the binding free energy (ΔG_binding) of the complex. mdpi.com

Studies on related triazole systems have used MD simulations to confirm the stability of the ligand in the active sites of targets like HDAC8 and TIM-3, validating the interactions predicted by docking. uobaghdad.edu.iqnih.gov

Prediction of Pharmacokinetic-Related Properties via Computational Tools

In the early stages of drug discovery, predicting a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical to avoid failures in later clinical stages. Numerous computational tools and web servers, such as SwissADME, QikProp, and ADMET Predictor™, are used to estimate the pharmacokinetic and drug-likeness properties of molecules like this compound and its derivatives. researchgate.netnih.govf1000research.com

These tools calculate a range of physicochemical and pharmacokinetic descriptors, including:

Drug-Likeness Rules: Compliance with frameworks like Lipinski's Rule of Five (e.g., molecular weight < 500 Da, LogP < 5) is assessed to predict oral bioavailability. researchgate.net

Absorption and Distribution: Parameters such as aqueous solubility (LogS), intestinal absorption, blood-brain barrier (BBB) permeability, and plasma protein binding (PPB) are predicted. nih.govfrontiersin.org

Metabolism: The likelihood of the compound being a substrate or inhibitor for major cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) is estimated, which is crucial for predicting drug-drug interactions. nih.gov

Toxicity: Potential toxicity risks can be flagged through various predictive models. f1000research.com

For example, in silico assessments of certain 1,2,3-triazole-piperazine hybrids indicated that they possess good pharmacokinetic properties and fall within acceptable ADMET ranges. nih.gov These computational predictions provide a valuable preliminary screening, allowing researchers to prioritize compounds with more favorable profiles for synthesis and further experimental testing. f1000research.com

Table 2: Examples of Computationally Predicted Pharmacokinetic Properties for Drug Candidates

| Property | Description | Typical Software/Method | Reference |

|---|---|---|---|

| Lipinski's Rule of Five | Assesses oral bioavailability based on MW, LogP, H-bond donors/acceptors. | SwissADME, DataWarrior | researchgate.netf1000research.com |

| Aqueous Solubility (LogS) | Predicts how well a compound dissolves in water. | ACD/Percepta™, ADMET Predictor™ | nih.govnih.gov |

| Blood-Brain Barrier (BBB) Permeability | Predicts the ability of a compound to cross into the central nervous system. | QikProp, SwissADME | frontiersin.orgresearchgate.net |

| CYP450 Inhibition | Estimates the potential to inhibit key metabolic enzymes (e.g., CYP2D6, CYP3A4). | MetaDrug™, ADMET Predictor™ | nih.gov |

| Plasma Protein Binding (PPB) | Predicts the percentage of the drug that will bind to proteins in the blood. | MetaDrug™, QikProp | nih.govfrontiersin.org |

Structure Activity Relationship Sar Investigations and Rational Molecular Design Principles

Influence of Triazole Ring Substitution Patterns on Biological Efficacy and Selectivity

The 1,2,3-triazole ring is not merely a passive linker; its substituents play a critical role in modulating the pharmacological profile of the entire molecule. The triazole ring's nitrogen atoms can engage in hydrogen bonding, while its aromatic nature allows for various substitutions that can fine-tune electronic properties, lipophilicity, and steric profile, thereby influencing target affinity and selectivity. nih.govresearchgate.net

Research into derivatives has shown that even small modifications to the triazole ring can lead to significant changes in biological activity. For instance, in a series of fluoroquinolone conjugates, the introduction of a formyl group at the C4 position of the triazole ring (forming a 4-(4-formyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl moiety) resulted in a compound with antibacterial activity comparable to ciprofloxacin (B1669076) against certain multidrug-resistant strains. nih.gov This suggests the formyl group may engage in crucial interactions within the bacterial target's active site.

In other contexts, such as the development of enzyme inhibitors, substitutions on an N1-aryl ring attached to the triazole have been systematically explored. Studies on naphtho[2,3-d] nih.govrsc.orgresearchgate.nettriazole-4,9-dione derivatives as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) demonstrated that electron-withdrawing groups on the N1-phenyl ring were favorable. nih.gov Specifically, a compound bearing a 3-chloro-4-fluorophenyl substituent at the N1 position of the triazole displayed potent inhibitory activity against both enzymes, highlighting the importance of specific halogenation patterns for enhancing potency. nih.gov

General principles derived from broader studies on triazole-containing compounds often hold true. Electron-donating groups on a substituted benzene (B151609) ring attached to the triazole have been found to be preferable in some cases, while in others, electron-withdrawing groups enhance activity. nih.gov The position of the substituent is also critical; for example, ortho-substitutions on an aromatic ring can have a significant impact on cytotoxic activity. nih.gov

Table 1: Examples of Triazole Ring Substitutions and Their Effect on Biological Activity

| Base Scaffold Context | Triazole Ring Substituent | Resulting Biological Effect | Reference |

|---|---|---|---|

| Fluoroquinolone Conjugate | 4-Formyl | Comparable antibacterial activity to ciprofloxacin against S. aureus and S. epidermidis. nih.gov | nih.gov |

| Naphtho[2,3-d] nih.govrsc.orgresearchgate.nettriazole-4,9-dione | N1-(3-chloro-4-fluorophenyl) | Potent dual inhibition of IDO1 and TDO enzymes with IC50 values in the low nanomolar range. nih.gov | nih.gov |

| Andrographolide Conjugate | N1-Substituted Benzene Ring | Found to be more active than unsubstituted or aliphatic-substituted analogues. nih.gov | nih.gov |

Impact of Piperidine (B6355638) Ring Substituents and Nitrogen Derivatization on Target Engagement

The piperidine ring is a prevalent structural feature in many bioactive compounds, and its biological properties are highly dependent on the type and location of its substituents. researchgate.netnih.gov In the 4-(1H-1,2,3-triazol-1-ylmethyl)piperidine scaffold, the piperidine nitrogen is a key synthetic handle for derivatization, allowing the entire unit to be appended to other pharmacophores to create hybrid molecules with novel or enhanced activities.

A prime example is the attachment of the 4-(substituted-1H-1,2,3-triazol-1-yl)piperidine moiety to the C7 position of a fluoroquinolone core. nih.gov This derivatization of the piperidine nitrogen is crucial for the compound's antibacterial action, as it positions the triazole-piperidine fragment to interact with bacterial enzymes like DNA gyrase and topoisomerase IV. The nature of the core structure to which the piperidine is attached dictates the ultimate biological target.

Furthermore, direct substitution on the piperidine ring itself can influence conformation and target engagement. While the core "this compound" structure fixes the triazolylmethyl group at the C4 position, further modifications, although less explored in available literature for this specific compound, are a rational strategy in drug design. General principles suggest that adding substituents to the piperidine ring can alter its pKa, lipophilicity, and conformational preferences (e.g., chair-boat equilibrium), which can be exploited to improve target binding and pharmacokinetic properties.

In a related series of (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates, where a piperazine (B1678402) ring is used instead of piperidine, derivatization of the distal nitrogen with various sulfonyl chlorides led to compounds with potent anticancer activity. nih.gov This highlights a common strategy: using the nitrogen of a six-membered heterocyclic ring (piperidine or piperazine) as a point of attachment for diverse chemical groups to probe interactions with a target protein. nih.govrsc.org

Strategic Modification of the Methylene (B1212753) Linker and its Role in Molecular Geometry and Interaction

The methylene bridge (-CH2-) connecting the piperidine C4 atom to the triazole N1 atom is critical for defining the spatial relationship and relative orientation between the two rings. Strategic modification of this linker is a powerful tool for altering the molecule's geometry and flexibility, which can profoundly impact target engagement.

One direct modification is the replacement of the methylene group with a carbonyl group (-C=O-), transforming the linker into a methanone (B1245722). This was explored in a series of (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates designed as tubulin polymerization inhibitors. nih.govrsc.org The introduction of the rigid, planar carbonyl group in place of the flexible methylene linker significantly alters the molecule's conformational freedom. Molecular modeling studies of the most active compound from this series suggested that it binds to the colchicine (B1669291) binding site of tubulin, indicating that the specific geometry imposed by the methanone linker is crucial for this interaction. rsc.org

Modifying the linker can also influence properties beyond geometry. It can introduce new points for hydrogen bonding and alter the electronic character of the molecule. Research on other triazole-based compounds has shown that the type of chemical bridge can affect planarity, which in turn can facilitate binding to a receptor through an induced-fit mechanism. nih.gov While specific research on modifying the methylene linker in this compound is limited, these examples from closely related structures underscore the strategic importance of the linker in molecular design.

Application of Bioisosteric Principles in the Design of Novel this compound Derivatives

Bioisosterism, the strategy of replacing a functional group or moiety with another that retains similar physical and chemical properties, is a cornerstone of rational drug design. u-tokyo.ac.jp This principle has been effectively applied to the triazole-piperidine scaffold to modulate activity, improve pharmacokinetic properties, and explore new chemical space.

A clear example of this approach is the bioisosteric replacement of the 1H-1,2,3-triazole ring itself. In one study, replacing the triazole ring in a complex benzamide (B126) with a 1H-tetrazole ring resulted in a compound with significantly enhanced anti-leukemic activity. researchgate.net This suggests that for certain biological targets, the tetrazole ring may offer more favorable interactions or properties compared to the triazole, while maintaining the core structural architecture.

The triazole ring can also act as a bioisostere for other functional groups. For instance, the 4-hydroxy-1,2,3-triazole system has been proposed and used as a bioisostere for the carboxylic acid moiety, due to the acidity of its hydroxyl group. researchgate.net This allows medicinal chemists to replace a carboxylate in a lead compound with the hydroxytriazole scaffold, potentially improving cell permeability and metabolic stability while retaining the key acidic interaction with the target. It can also be used in scaffold hopping approaches to replace a generic hydroxylated aromatic ring. researchgate.net

These examples demonstrate the versatility of the this compound scaffold in bioisosteric replacement strategies, both by modifying the core rings and by using the triazole moiety to mimic other functional groups.

Table 2: Examples of Bioisosteric Replacements in Triazole-Containing Scaffolds

| Original Moiety | Bioisosteric Replacement | Rationale / Outcome | Reference |

|---|---|---|---|

| 1H-1,2,3-Triazole Ring | 1H-Tetrazole Ring | Enhanced anti-leukemic activity in a benzamide scaffold. researchgate.net | researchgate.net |

| Carboxylic Acid | 4-Hydroxy-1,2,3-triazole | Mimics the acidic function of the carboxyl group while offering opportunities for substitution on the triazole nitrogens. researchgate.net | researchgate.net |

| Hydroxylated Aromatic Ring | 4-Hydroxy-1,2,3-triazole | Used in scaffold hopping to replace a phenolic moiety, leading to a potent enzyme inhibitor. researchgate.net | researchgate.net |

Design Strategies for Modulating Specificity, Potency, and Biological Profiles

SAR-Guided Functionalization: As detailed in previous sections, a primary strategy involves the systematic substitution of the triazole and piperidine rings. Quantitative Structure-Activity Relationship (QSAR) studies, which correlate chemical structure with biological activity, can be used to build models that predict the potency of new derivatives before synthesis. nih.gov This allows for the rational selection of substituents (e.g., halogens, alkyl, aryl groups) to maximize target engagement.

Hybrid Molecule Design: The piperidine nitrogen serves as a versatile anchor point to conjugate the triazole-piperidine moiety with other known pharmacophores. This strategy was successfully used to create novel fluoroquinolone antibacterials. nih.gov The goal is to create hybrid molecules that may exhibit dual activity or improved potency and selectivity by combining the favorable attributes of two different structural classes.

Linker Optimization: Altering the length, rigidity, and chemical nature of the methylene linker is a key strategy for optimizing the geometry and conformational flexibility of the molecule. nih.gov Replacing the methylene with a carbonyl, for example, can restrict rotation and orient the piperidine and triazole rings in a specific conformation that may be optimal for binding to a target like tubulin. rsc.org

Bioisosteric Replacement: As discussed, replacing key moieties with their bioisosteres (e.g., triazole with tetrazole, or using a triazole to replace a different functional group) is a powerful method to improve metabolic stability, modulate potency, and circumvent intellectual property on existing scaffolds. researchgate.netresearchgate.net

Computational and Modeling Approaches: Modern drug design heavily relies on in silico tools. Molecular docking is used to predict the binding mode of designed compounds within the active site of a target protein, helping to rationalize observed SAR and guide the design of new derivatives with improved interactions. rsc.orgnih.gov These computational studies can highlight key hydrogen bonds, hydrophobic interactions, or steric clashes, providing a roadmap for further optimization.

By combining these strategies, researchers can effectively navigate the chemical space around the this compound core to develop novel compounds with highly tailored and optimized biological profiles.

Mechanistic Research on Biological Activities of 4 1h 1,2,3 Triazol 1 Ylmethyl Piperidine Derivatives in Vitro and in Silico Focus

In Vitro Studies on Antimicrobial Activity and Underlying Mechanisms

Derivatives of the 4-(1H-1,2,3-triazol-1-ylmethyl)piperidine scaffold have been a focal point of research aimed at discovering new antimicrobial agents, with particular attention paid to their mechanisms of action against pathogenic fungi and drug-resistant bacteria.

Recent research has highlighted the antifungal potential of piperidine-based 1,2,3-triazolylacetamide derivatives, particularly against the multidrug-resistant fungal pathogen Candida auris. A study synthesized a series of these derivatives (pta1-pta6) and evaluated their antifungal activity and mechanism of action. nih.gov

Three of these derivatives, pta1, pta2, and pta3, demonstrated significant fungicidal activity. nih.gov In-depth mechanistic studies revealed that these compounds disrupt the plasma membrane of C. auris. nih.gov Furthermore, exposure to these derivatives at both sub-inhibitory and inhibitory concentrations was found to induce apoptosis and cause cell cycle arrest in the S-phase, indicating that these compounds interfere with DNA synthesis and trigger programmed cell death pathways in the pathogen. nih.gov These findings suggest that derivatives of this compound could be promising candidates for developing new antifungal drugs that operate through mechanisms of apoptosis induction and cell cycle disruption. nih.gov

Table 1: Antifungal Activity of Piperidine-Based 1,2,3-Triazolylacetamide Derivatives against C. auris

| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Fungicidal Concentration (MFC) (µg/mL) |

|---|---|---|

| pta1 | 0.24 - 0.97 | 0.97 - 3.9 |

| pta2 | 0.24 - 0.97 | 0.97 - 3.9 |

| pta3 | 0.24 - 0.97 | 0.97 - 3.9 |

Data sourced from a study on clinical C. auris isolates. nih.gov

Other studies on related triazole derivatives have suggested that a probable mechanism for antifungal activity involves the inhibition of the CYP51 enzyme in Candida albicans. researchgate.netbg.ac.rs This enzyme, also known as lanosterol (B1674476) 14-alpha-demethylase, is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

The 4-(1H-1,2,3-triazol-1-yl)piperidine scaffold has been integrated into existing antibiotic structures to enhance their efficacy, particularly against resistant bacterial strains. In one study, a series of 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine building blocks were attached to the C7 position of a fluoroquinolone core. nih.gov

The resulting hybrid molecules were tested for antibacterial activity. Notably, the derivative 1-cyclopropyl-6-fluoro-7-(4-(4-formyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid showed potent antibacterial activity against both quinolone-susceptible and multidrug-resistant bacteria. Its efficacy against Staphylococcus aureus and Staphylococcus epidermidis was comparable to that of established antibiotics like ciprofloxacin (B1669076) and vancomycin. nih.gov

Table 2: Antibacterial Activity of a Fluoroquinolone Derivative Incorporating a 4-(1H-1,2,3-triazol-1-yl)piperidine Moiety

| Organism | Strain Type | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Multidrug-Resistant | Comparable to Ciprofloxacin/Vancomycin |

| Staphylococcus epidermidis | Multidrug-Resistant | Comparable to Ciprofloxacin/Vancomycin |

Data reflects the activity of 1-cyclopropyl-6-fluoro-7-(4-(4-formyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid. nih.gov

Similarly, research on 1H-1,2,3-triazolyl piperazino oxazolidinone analogs, which are structurally related to piperidine (B6355638) derivatives, has shown that substitutions can enhance potency against resistant Gram-positive strains. researchgate.net

Investigations into Enzyme Inhibition Mechanisms

The interaction of this compound derivatives with various enzymes is a significant area of mechanistic research, with studies focusing on cholinesterases and enzymes involved in steroid biosynthesis and bacterial cell wall formation.

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. mdpi.com Inhibition of AChE is a primary strategy for treating neurodegenerative conditions like Alzheimer's disease. mdpi.comnih.gov

Derivatives incorporating the 1,2,3-triazole ring have been investigated as AChE inhibitors. Computational studies have been employed to predict the interaction between a synthesized quinoline-based nih.govnih.govresearchgate.net-triazole hybrid derivative and AChE, aiming to understand its potential for neurodegeneration therapy. mdpi.com Further studies on thienobenzo-triazole derivatives demonstrated effective inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov A series of 1,2,3-triazolium salts, which are charged derivatives, were also found to be effective inhibitors of both enzymes. nih.gov

Table 3: Cholinesterase Inhibition by Triazole Derivatives

| Compound Class | Target Enzyme | Activity |

|---|---|---|

| Thienobenzo-triazoles | BChE | Good to moderate IC50 values |

| 1,2,3-Triazolium salts | AChE & BChE | Effective inhibition |

Data sourced from a study on new charged cholinesterase inhibitors. nih.gov

Aromatase: Aromatase (CYP19) is a crucial enzyme in the biosynthesis of estrogens and a key target in the treatment of estrogen-dependent cancers. nih.govmdpi.com Novel series of 1,2,3-triazole/1,2,4-triazole (B32235) hybrids have been designed and synthesized as aromatase inhibitors. nih.gov Two compounds from this series, 6a and 6b, displayed potent aromatase inhibitory activity, with IC50 values significantly lower than the reference compound Ketoconazole. nih.gov Molecular docking studies supported these findings, showing strong interactions within the aromatase active site. nih.gov

Table 4: Aromatase Inhibition by 1,2,3-Triazole/1,2,4-Triazole Hybrids

| Compound | Aromatase IC50 (µM) |

|---|---|

| 6a | 0.12 ± 0.01 |

| 6b | 0.09 ± 0.01 |

| Ketoconazole (Reference) | 2.6 ± 0.20 |

| Letrozole (B1683767) (Reference) | 0.002 ± 0.0002 |

Data sourced from a study on triazole hybrids as aromatase inhibitors. nih.gov

LpxC: UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC) is an essential enzyme in the biosynthesis of lipid A, a critical component of the outer membrane of Gram-negative bacteria. sci-hub.box This makes LpxC a validated target for new antibacterial agents. sci-hub.box Research efforts have focused on developing non-hydroxamate LpxC inhibitors to avoid potential toxicity associated with hydroxamic acid moieties. sci-hub.box Lead optimization studies starting from non-hydroxamate compounds have been conducted to create novel LpxC inhibitors. sci-hub.box

HDAC8: Histone deacetylases (HDACs) are enzymes that play a critical role in epigenetic regulation, and their dysregulation is linked to cancer and neurodegenerative diseases. nih.govexplorationpub.com HDAC8, a class I HDAC, is a specific therapeutic target. mdpi.com Studies on alkyl piperidine hydroxamic acids have identified them as a class of HDAC inhibitors. nih.gov The design of these inhibitors typically follows a pharmacophore model consisting of a zinc-binding group, a linker, and a capping group. nih.gov Research into selective HDAC8 inhibitors has explored compounds featuring a triazole-based linker, identifying potent inhibitors with nanomolar activity. mdpi.com

Receptor Ligand Binding and Functional Modulation Research

While extensive research has been conducted on the enzymatic inhibition and antimicrobial activities of this compound derivatives, specific studies focusing on their direct binding to and functional modulation of cellular receptors are less prevalent in the reviewed literature.

However, research on structurally similar compounds provides insight into the potential for piperidine-based scaffolds to act as receptor ligands. For instance, the compound 4-(1H-imidazol-4-ylmethyl)piperidine, an imidazole (B134444) analog of the triazole-based parent structure, has been identified as a potent and selective agonist for the histamine (B1213489) H3 receptor. nih.gov This indicates that the piperidinemethyl-heterocycle framework can effectively interact with G-protein coupled receptors. Further investigation is required to determine if this compound derivatives exhibit similar or different receptor binding profiles.

Dopamine (B1211576) D2 Receptor Ligand Research and Agonist/Antagonist Profiling

The dopamine D2 receptor, a G protein-coupled receptor (GPCR), is a critical target in medicinal chemistry, particularly for developing antipsychotic medications. nih.gov Research into ligands for this receptor often involves synthesizing derivatives of scaffolds like piperidine and triazole to modulate binding affinity and functional activity. nih.govmdpi.com

In silico and in vitro studies are central to profiling these compounds. Radioligand binding assays, often using membranes from cell lines overexpressing the human D2 receptor, are employed to determine the binding affinity (Ki) of new chemical entities. nih.govresearchgate.net For instance, a series of derivatives based on the D2AAK2 scaffold were synthesized and evaluated, leading to the identification of structural modifications that maintained or altered receptor affinity. nih.gov Similarly, studies on novel indazole and piperazine (B1678402) derivatives identified compounds with significant antagonistic effects at D2 receptors, as confirmed through functional assays measuring cAMP signaling. nih.gov

Molecular modeling and docking studies provide insights into the binding modes of these ligands. These computational approaches can rationalize structure-activity relationships (SAR) by identifying key interactions, such as electrostatic interactions, hydrogen bonds, and π-π stacking within the D2 receptor's binding pocket. nih.govnih.gov For example, modeling has shown that ligands can form crucial contacts with residues in transmembrane domains TM2, TM3, and TM7. nih.gov This understanding helps in the rational design of new derivatives with desired agonist or antagonist profiles. clinpgx.org Some compounds, while showing high in vivo D2 receptor occupancy, may exhibit low in vitro binding affinity, highlighting the complexity of translating in vitro findings. nih.gov Functional assays are crucial to determine whether a ligand acts as an antagonist, a partial agonist, or a full agonist. nih.govclinpgx.org

Table 1: Research Findings on Dopamine D2 Receptor Ligand Activity

| Derivative/Compound Class | Receptor Target | Key Finding | Functional Profile | Citation |

|---|---|---|---|---|

| Phenylpiperidines (e.g., ACR16) | Dopamine D2 | Lacks high in vitro binding affinity (Ki > 1 µM) but shows high in vivo occupancy. | Stabilizer/Antagonist | nih.gov |

| D2AAK2 Derivatives (e.g., Compound 17) | Dopamine D2 | Identified as an active derivative through SAR studies. | Antagonist | nih.gov |

| Indazole/Piperazine Scaffolds (e.g., Compound 1, 10) | Dopamine D2, 5-HT1A, 5-HT2A | Showed D2 receptor affinity and inhibited dopamine response in cAMP assays. | Antagonist | nih.gov |

Protein-Ligand Binding Analysis (e.g., Human Serum Albumin Interactions)

The interaction between potential drug compounds and plasma proteins, particularly Human Serum Albumin (HSA), is a critical factor influencing their pharmacokinetic profiles. oatext.comchemrxiv.org HSA is the most abundant protein in plasma and can bind to a wide range of small molecules, affecting their distribution and metabolism. chemrxiv.orgnih.gov The study of these interactions is essential, especially for drugs with a low therapeutic index. oatext.com

Several biophysical techniques are used to characterize these binding events in vitro. Spectroscopic methods such as UV-Visible, fluorescence, and circular dichroism (CD) can reveal information about binding constants, thermodynamic parameters, and conformational changes in the protein upon ligand binding. nih.gov For example, studies on platinum (IV) complexes used these methods to show a spontaneous binding process with HSA. nih.gov High-performance affinity chromatography (HPAC) offers a rapid method for determining association constants between drugs and HSA. nih.gov

Molecular docking simulations complement experimental data by predicting the specific binding sites and interactions at the atomic level. nih.gov HSA has well-defined binding regions, with the two most characterized being the warfarin-azapropazone site (subdomain IIA) and the indole-benzodiazepine site (subdomain IIIA). nih.govmdpi.com Docking studies can predict whether a compound binds to one of these sites or other locations on the albumin molecule, such as the interface between subdomains IB and IIA. chemrxiv.orgnih.gov

Table 2: Research Findings on Ligand Interactions with Human Serum Albumin (HSA)

| Compound Class | Binding Site on HSA | Analytical Technique(s) | Key Finding | Citation |

|---|---|---|---|---|

| Platinum (IV) Complexes | Subdomain IB | Fluorescence, CD Spectroscopy, Molecular Docking | Spontaneous interaction; binding constants determined. | nih.gov |

| Warfarin, Diazepam, Ibuprofen | Subdomain IIA (Warfarin), Subdomain IIIA (Diazepam) | Affinity Chromatography, Crystallography | Characterization of well-defined binding regions. | nih.gov |

Broad Spectrum Bioactivity Profiling for Lead Compound Identification (e.g., Anticancer, Antiviral, Anti-inflammatory)

Derivatives containing the 1,2,3-triazole and piperidine moieties are frequently explored for a wide range of biological activities to identify promising lead compounds for further development. mdpi.comnih.govnih.gov

Anticancer Activity In silico and in vitro studies have demonstrated the anticancer potential of triazole derivatives against various human cancer cell lines. nanobioletters.comnih.gov For instance, a series of nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyridinylpyridines showed potent antiproliferative activities against HCT-116, U-87 MG, and MCF-7 cell lines. nih.gov Similarly, certain 1,2,4-triazole-3-thiol derivatives were found to be cytotoxic against human melanoma and triple-negative breast cancer cell lines. nih.gov Mechanistic studies suggest that these compounds can induce apoptosis, as shown by the activation of caspases and modulation of Bax/Bcl2 protein levels in cancer cells. mdpi.com

Antiviral Activity The triazole core is a key feature in various antiviral research programs. nih.gov Derivatives have been synthesized and tested against a range of viruses, including West Nile Virus (WNV), Dengue Virus (DENV), and influenza viruses. researchgate.netmdpi.com For example, 5′-silylated 3′-1,2,3-triazolyl thymidine (B127349) analogues were identified as selective inhibitors of WNV and DENV replication. researchgate.net The mechanism of action for some antiviral triazoles is believed to involve the inhibition of crucial viral enzymes, such as methyltransferase. researchgate.net Other studies on (1S,9aR)-1-[(1,2,3-triazol-1-yl)methyl]octahydro-1H-quinolizines demonstrated virucidal activity against influenza A strains, with molecular docking suggesting interactions with hemagglutinin and neuraminidase proteins. mdpi.comnih.gov

Anti-inflammatory Activity The search for new anti-inflammatory agents has also focused on triazole and piperidine derivatives. scielo.org.mxnih.gov A primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is involved in the synthesis of pro-inflammatory prostaglandins. nih.govmdpi.com In vitro assays are used to determine the COX-1/COX-2 selectivity of these compounds. mdpi.com For example, a series of 1,2,4-triazole-pyrazole hybrids were shown to be selective COX-2 inhibitors with potent in vivo anti-inflammatory activity. nih.gov Further studies within cells can confirm their anti-inflammatory potential by measuring the reduction of reactive oxygen species in cells stimulated with pro-inflammatory agents like lipopolysaccharide. mdpi.com

Table 3: Bioactivity Profiling of Triazole and Piperidine Derivatives | Activity Type | Derivative Class | Target / Assay | Key Finding | Citation | | :--- | :--- | :--- | :--- | | Anticancer | nih.govresearchgate.netresearchgate.netTriazolo[1,5-a]pyridinylpyridines | HCT-116, U-87 MG, MCF-7 cell lines | Potent antiproliferative activities observed. | nih.gov | | Anticancer | 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones | EGFR, BRAFV600E, various cancer cell lines | Potent inhibition with GI50 values from 22-31 nM; induced apoptosis. | mdpi.com | | Anticancer | 1,2,4-Triazole-3-thiol hydrazones | Melanoma, breast, pancreatic cancer cells | Moderate cytotoxicity (EC50 range: 2–17 µM); inhibited cancer cell migration. | nih.gov | | Antiviral | 5′-Silylated 3′-1,2,3-triazolyl thymidines | West Nile Virus (WNV), Dengue Virus (DENV) | Selective inhibition at low micromolar concentrations. | researchgate.net | | Antiviral | (1S,9aR)-1-[(1,2,3-triazol-1-yl)methyl]octahydro-1H-quinolizines | Influenza A (H1N1, H3N2) | Virucidal activity; reduced virus infectivity by >90%. | mdpi.comnih.gov | | Anti-inflammatory | Piperlotines | TPA-induced mouse ear edema | Up to 52% edema inhibition. | scielo.org.mx | | Anti-inflammatory | 1,2,4-Triazole-pyrazole hybrids | COX-1/COX-2 enzymes | Selective COX-2 inhibition (IC50 = 0.55–0.91 µM). | nih.gov | | Anti-inflammatory | N-substituted-1,2,4-triazole-pyrrolo[3,4-d]pyridazinones | COX-2 enzyme, LPS-stimulated cells | Significant COX-2 inhibitory activity and reduction of reactive oxygen species. | mdpi.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (S)-(-)-3-(3-methanesulfonyl-phenyl)-1-propyl-piperidine [(-)-OSU6162] |

| 4-(3-methanesulfonyl-phenyl)-1-propyl-piperidine [ACR16] |

| Haloperidol |

| N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-indazole-3-carboxamide |

| Warfarin |

| Diazepam |

| Ibuprofen |

| Indomethacin |

| Cinnamic acid |

| nih.govresearchgate.netresearchgate.netTriazolo[1,5-a]pyridinylpyridines |

| 1,2,4-Triazole-3-thiol derivatives |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones |

| 5′-Silylated 3′-1,2,3-triazolyl thymidine analogues |

| (1S,9aR)-1-[(1,2,3-triazol-1-yl)methyl]octahydro-1H-quinolizines |

| Piperlotines |

| 1,2,4-Triazole-pyrazole hybrids |

| N-substituted-1,2,4-triazole derivatives of pyrrolo[3,4-d]pyridazinone |

| Platinum (IV) complexes |

| D2AAK2 |

Application of 4 1h 1,2,3 Triazol 1 Ylmethyl Piperidine and Its Derivatives As Chemical Probes and Research Tools

Utility in Chemical Biology for Target Identification and Validation

The 4-(1H-1,2,3-triazol-1-ylmethyl)piperidine framework and its analogs are instrumental in the field of chemical biology for identifying novel biological targets and validating their therapeutic relevance. By creating libraries of derivatives, researchers can systematically probe interactions with specific proteins and elucidate structure-activity relationships (SAR).

A notable example involves the development of piperidyl-1,2,3-triazole ureas as selective, irreversible inhibitors of serine hydrolases. nih.gov Within this class of enzymes, researchers successfully targeted diacylglycerol lipase-β (DAGLβ), a key enzyme in the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov The development of these inhibitors was guided by activity-based protein profiling (ABPP), a powerful chemoproteomic technique that uses chemical probes to assess the functional state of entire enzyme families directly in native biological systems. nih.gov This approach not only confirmed DAGLβ as the target but also helped in optimizing the selectivity of the inhibitors against other serine hydrolases. nih.gov

Similarly, derivatives incorporating a piperidine-triazole motif have been designed to target other specific enzymes implicated in disease. For instance, 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives were rationally designed as inhibitors of glutaminyl cyclase isoenzyme (isoQC). nih.gov This enzyme is upregulated in certain cancers and contributes to the generation of pyroglutamate-modified CD47 (pE-CD47), a "don't eat me" signal that helps cancer cells evade the immune system. nih.gov The synthesized compounds showed potent and selective inhibition of isoQC, leading to reduced pE-CD47 levels and demonstrating anticancer effects in preclinical models, thereby validating isoQC as a viable cancer therapy target. nih.gov

The table below summarizes examples of enzyme targets investigated using probes derived from or related to the piperidine-triazole scaffold.

| Derivative Class | Target Enzyme | Biological Pathway | Research Application |

| Piperidyl-1,2,3-triazole Ureas | Diacylglycerol Lipase-β (DAGLβ) | Endocannabinoid Biosynthesis | Target validation, selective probe development nih.gov |

| 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives | Glutaminyl Cyclase Isoenzyme (isoQC) | CD47-SIRPα Immune Checkpoint | Target validation for cancer therapy nih.gov |

| 4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides | Tubulin | Microtubule Dynamics | Mechanism of action studies, anticancer agent development nih.gov |

Development of Fluorescent or Affinity Probes for Biological System Investigations

The inherent modularity of the this compound scaffold makes it an excellent starting point for creating advanced chemical probes, such as those carrying fluorescent tags or affinity labels. These tools are indispensable for visualizing and isolating biological targets within their native cellular environment.

Affinity Probes: Affinity probes are designed to bind covalently or with high affinity to their target protein, allowing for subsequent enrichment and identification. In the context of the piperidyl-1,2,3-triazole inhibitors of DAGLβ, researchers developed an expanded set of activity-based probes that included versions tagged with biotin (B1667282) or alkyne handles. nih.gov These tags enable the enrichment of the probe-enzyme complex using streptavidin beads (for biotin) or copper-catalyzed click chemistry (for the alkyne handle), facilitating mass spectrometry-based proteomic analysis to confirm target engagement and assess proteome-wide selectivity. nih.gov

Fluorescent Probes: The 1,2,3-triazole ring itself is a key component in the construction of novel fluorophores. nih.gov Researchers have synthesized various 1,2,3-triazole-containing molecules that exhibit fluorescence, often operating on a "push-pull" mechanism where electron-donating and electron-withdrawing groups are attached to the heterocyclic core. mdpi.com These fluorescent properties can be finely tuned by altering the substituents. mdpi.com For example, 1,2,3-triazole-imidazole derivatives have been developed as ultrafast fluorescent probes for the selective detection of silver ions in aqueous solutions. rsc.org Other designs, such as bola-type molecules with triazole and oxadiazole cores, have been created as "turn-off" fluorescent sensors for detecting nitro-explosives and mercury cations. nih.gov These examples highlight the potential to append a fluorophore to the this compound scaffold, or to modify the triazole's substituents, to create tailored fluorescent probes for imaging specific analytes or protein targets in biological systems.

The following table outlines types of probes that can be developed from the triazole-piperidine scaffold.

| Probe Type | Functional Tag/Moiety | Principle of Operation | Application |

| Affinity Probe | Biotin, Alkyne | High-affinity binding and enrichment of target proteins. nih.gov | Target identification, selectivity profiling, pull-down assays. nih.gov |

| Fluorescent Probe | Fluorophore, Push-Pull System | Emission of light upon excitation; can be designed for "turn-on" or "turn-off" response to an analyte. nih.govrsc.org | Bio-imaging, analyte sensing, tracking biomolecules. mdpi.comrsc.org |

Integration into Complex Hybrid Molecules and Conjugates for Multitargeting Approaches

The synthetic convenience of "click chemistry" makes the this compound scaffold an ideal linker for creating complex hybrid molecules and conjugates. mdpi.commdpi.com This strategy involves covalently joining two or more distinct pharmacophores to produce a single molecule designed to interact with multiple biological targets simultaneously or to enhance activity at a single target.

A wide array of such hybrids has been synthesized and evaluated for various therapeutic purposes:

Anticancer Conjugates: The triazole-piperidine (or similar piperazine) motif has been integrated into molecules targeting cancer. One study describes the synthesis of (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates that showed significant cytotoxicity against breast cancer cell lines. nih.govrsc.org Further investigation revealed that the lead compound induced apoptosis and arrested the cell cycle by inhibiting tubulin polymerization, binding to the colchicine (B1669291) binding site. nih.govrsc.org In another approach, a 4-nitroimidazole (B12731) moiety was linked via a piperazine-methyl-triazole linker to create hybrids with potent activity against the MCF-7 breast cancer cell line. nih.govnih.gov

Antibacterial Hybrids: Researchers have introduced 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine building blocks onto the C7 position of a fluoroquinolone core. nih.gov This created hybrid antibiotics with potent activity against both susceptible and multidrug-resistant bacteria, particularly Staphylococcus aureus and Staphylococcus epidermidis. nih.gov

Kinase Inhibitor Conjugates: The triazole moiety serves as a versatile linker in the design of kinase inhibitors. For example, a potent pan-KIT mutant inhibitor for treating gastrointestinal stromal tumors (GIST), AZD3229, incorporates a 1H-1,2,3-triazol-1-yl]acetamide fragment. nih.gov Another example is GDC-0941, an orally bioavailable inhibitor of class I PI3 kinase, which features a piperazin-1-ylmethyl linker connecting a thieno[3,2-d]pyrimidine (B1254671) core to an indazole moiety. nih.gov

The table below provides examples of complex hybrid molecules incorporating the triazole-piperidine or a closely related linker.

| Hybrid Molecule Class | Linked Pharmacophore(s) | Investigated Target(s) | Therapeutic Area |

| Fluoroquinolone Conjugates | Naphthyridine (Fluoroquinolone core) | Bacterial topoisomerases | Antibacterial nih.gov |

| Piperazinyl-methanone Conjugates | Substituted Benzyl, Sulfonyl Piperazine (B1678402) | Tubulin | Anticancer nih.govrsc.org |

| Nitroimidazole Hybrids | Nitroimidazole, Piperazine | Estrogen Receptor Alpha (hERα) | Anticancer nih.govnih.gov |

| Quinoline-Triazole Hybrids | 7-Chloroquinoline, Benzotriazole | Acetylcholinesterase (predicted) | Neurodegeneration (potential) mdpi.com |

| Carbazole-Phosphonate Conjugates | Carbazole, Benzamide (B126), Diethyl phosphonate | Not specified | General Synthesis mdpi.com |

| Isatin-Phenolic Hybrids | Isatin, Phenolic Acids | 5-Lipoxygenase (predicted) | Anti-inflammatory (potential) mdpi.com |

Future Research Trajectories and Emerging Avenues in Triazole Piperidine Chemistry

Development of Next-Generation Catalytic Systems for Efficient Synthesis

The synthesis of triazole-piperidine derivatives, often centered around the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," is a well-established field. mdpi.comnih.gov However, future research is focused on developing more efficient, sustainable, and regioselective catalytic systems. The drive is toward greener chemistry principles, aiming to reduce reaction times, minimize waste, and utilize less toxic and more abundant metals. rsc.org

Key future directions include:

Heterogeneous Catalysis: The development of magnetically separable or polymer-supported catalysts is a significant area of interest. For instance, novel aminonitrile-functionalized Fe₃O₄ nanoparticles have been used to support copper(II) catalysts for synthesizing 1,2,3-triazoles in water, offering excellent yields and easy catalyst recovery. mdpi.com Similarly, systems like Fe₃O₄@AgZr₂(PO₄)₃ nanocomposites are being explored for cascade reactions in aqueous media. mdpi.com

Alternative Metal Catalysts: While copper remains prevalent, research into other transition metals like ruthenium, zinc, iron, and nickel is expanding to overcome certain limitations and to access different regioisomers, such as 1,5-disubstituted triazoles. mdpi.com For example, FeCl₃ in an ionic liquid has been shown to be a reusable system for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles. mdpi.com

Advanced Heating Methodologies: Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of triazole derivatives. rsc.org This non-conventional heating method often leads to dramatically reduced reaction times, higher yields, and is considered a greener alternative to conventional heating. mdpi.comrsc.org Research continues to optimize these protocols for the synthesis of complex triazole-piperidine scaffolds. rsc.org

| Catalyst Type | Metal/Support | Key Advantages | Synthetic Application |

| Nanoparticle | Copper(II) on Fe₃O₄ | Green medium (water), room temperature, catalyst reusability. | Synthesis of 1,4-disubstituted 1,2,3-triazoles. mdpi.com |

| Nanocomposite | Fe₃O₄@AgZr₂(PO₄)₃ | Enables one-pot, multi-step cascade reactions in water. | Sustainable synthesis of triazole analogues. mdpi.com |

| Ionic Liquid System | FeCl₃ in [mPy]OTf | High regioselectivity, catalyst reusability. | Synthesis of 1,5-disubstituted 1,2,3-triazoles. mdpi.com |

| Homogeneous | Cp₂Ni / Xantphos | Green method (open air, water), high regioselectivity. | Synthesis of 1,5-disubstituted 1,2,3-triazoles. mdpi.com |

Advanced Computational Prediction and Machine Learning in Molecular Design

The integration of artificial intelligence (AI) and computational chemistry is revolutionizing drug discovery, and the design of triazole-piperidine derivatives is no exception. premierscience.com These advanced tools allow for the rapid screening of vast virtual libraries, prediction of molecular properties, and optimization of drug candidates before synthesis, thereby reducing costs and timelines. premierscience.comnih.gov

Emerging avenues in this domain include:

Machine Learning (ML) for Activity Prediction: ML algorithms can be trained on existing datasets of triazole-piperidine compounds to build predictive models for biological activity, toxicity, and pharmacokinetic profiles (ADMET). nih.govmdpi.com These models can then identify novel molecular structures with a high probability of success, guiding synthetic efforts. bioengineer.org For example, ML has been used to design quinolinesulfonamide-triazole hybrids with predicted anticancer activity. mdpi.com

Structure-Based Virtual Screening: Techniques like molecular docking are used to predict the binding interactions between potential triazole-piperidine ligands and their biological targets. nih.govmdpi.com This approach was successfully used to identify a triazole-piperazine compound (Compound 7k) that binds effectively to the active site of E. coli DNA gyrase. nih.gov Computer-aided design strategies have enabled the screening of libraries with over 75,000 triazole analogues to identify potent inhibitors. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the conformational stability and dynamic behavior of ligand-receptor complexes over time. nih.govmdpi.com For instance, a 100 ns MD simulation demonstrated the stable binding of a benzimidazole-piperidine-triazole hybrid within the active site of its target protein, confirming the docking results. nih.gov

Exploration of Novel Biological Targets and Mechanistic Pathways

The triazole-piperidine scaffold has demonstrated a broad spectrum of biological activities, including antifungal, anticancer, and antibacterial properties. nih.govnih.govrsc.org Future research will focus on identifying novel biological targets for these compounds and elucidating their precise mechanisms of action to develop more selective and potent therapeutic agents.

Promising areas of exploration are:

Anticancer Targets: Researchers are moving beyond general cytotoxicity to identify specific molecular targets. For example, 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives have been designed as selective inhibitors of glutaminyl cyclase isoenzyme (isoQC), a novel target implicated in cancer development through the CD47-SIRPα "don't eat me" signaling pathway. nih.gov Other triazole derivatives have shown multi-targeted action by inhibiting α-glucosidase, tubulin-β polymerization, and aromatase activity in breast cancer models. researchgate.net

Neurodegenerative Diseases: The ability of triazole-piperidine structures to interact with CNS targets is an active area of research. Coumarin-triazole hybrids have been designed as potent acetylcholinesterase (AChE) inhibitors, a key target in Alzheimer's disease. mdpi.com Docking studies have shown these molecules can interact with both the catalytic active site (CAS) and peripheral anionic site (PAS) of the enzyme. mdpi.com